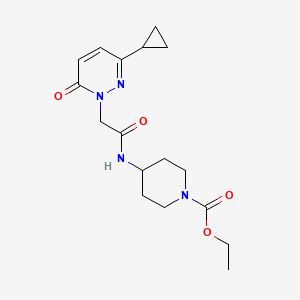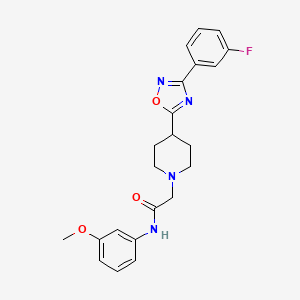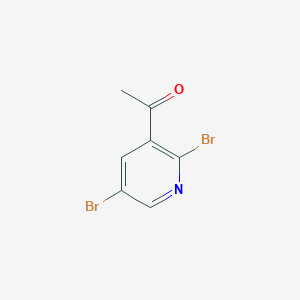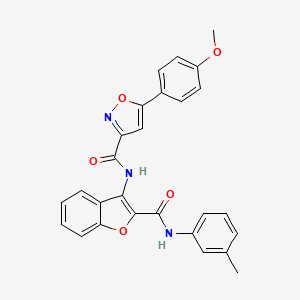![molecular formula C30H37N5O10 B2407820 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate CAS No. 1351651-25-6](/img/structure/B2407820.png)
2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzimidazole, piperazine, and tetrahydrofuran. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important drugs . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Tetrahydrofuran is a heterocyclic compound, which is mainly used as a precursor to polymers .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole would contribute an aromatic ring structure, the piperazine would provide a cyclic structure, and the tetrahydrofuran would add an ether and a secondary amine group to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the conditions and the reagents used. The benzimidazole could potentially undergo electrophilic substitution reactions, while the piperazine could participate in reactions typical of secondary amines .Scientific Research Applications
Anticancer Agents: Imidazoles have been investigated for their antitumor properties. Researchers could explore the potential of this compound as an anticancer agent. It might inhibit specific pathways or target cancer cells.
Antifungal and Antibacterial Agents: Imidazoles are known for their antifungal and antibacterial activities. Investigating the compound’s efficacy against fungal and bacterial infections could be valuable.
Neurological Disorders: Imidazoles have shown promise in treating neurological disorders. Researchers could explore its potential as a neuroprotective agent or for managing conditions like Alzheimer’s disease.
Coordination Chemistry: The compound’s imidazole moiety could serve as a ligand in coordination complexes. Researchers might explore its coordination chemistry and potential applications in catalysis or materials synthesis.
Metal-Organic Frameworks (MOFs): Imidazoles are often used in MOFs due to their ability to form robust frameworks. Investigating its incorporation into MOFs could lead to novel materials with tunable properties.
Photophysics and Optoelectronics
Imidazole-containing compounds often exhibit interesting photophysical properties. Here’s a potential application:
Luminescent Materials: Researchers could explore the compound’s photoluminescent behavior. It might find use in luminescent materials for optoelectronic devices.
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4000. Link Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate synthesis: X-MOL. Link Pd(II)-Catalyzed Benzimidazole-Assisted Annulation: X-MOL. Link Design, synthesis, photophysical and electrochemical properties: RSC Advances. Link
Mechanism of Action
Target of Action
The compound, also known as 2-[4-[(1-Benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid, is a derivative of benzimidazole . Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . .
Mode of Action
The mode of action of benzimidazole derivatives is diverse, depending on the specific derivative and its targets . The compound likely interacts with its targets in a similar manner, causing changes at the molecular level that lead to its biological effects.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities The specific pathways affected by this compound would depend on its targets and mode of action
Result of Action
The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Future Directions
properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2.2C2H2O4/c32-26(27-17-22-9-6-16-33-22)20-30-14-12-29(13-15-30)19-25-28-23-10-4-5-11-24(23)31(25)18-21-7-2-1-3-8-21;2*3-1(4)2(5)6/h1-5,7-8,10-11,22H,6,9,12-20H2,(H,27,32);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFOIGHMGVBKFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)


![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)

![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)

![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)
![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)